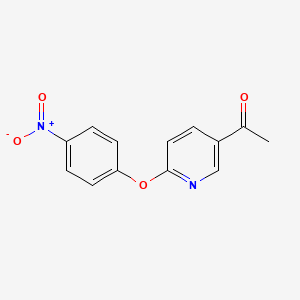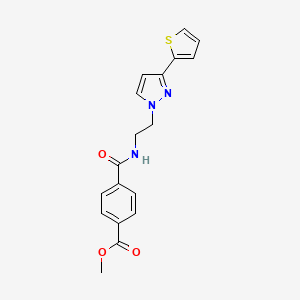
2-(2,5-Dimethyloxolan-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2,5-Dimethyloxolan-3-yl)acetic acid” is a chemical compound with the CAS Number: 41644-31-9 . It has a molecular weight of 158.2 . The IUPAC name for this compound is 2-(5,5-dimethyltetrahydrofuran-3-yl)acetic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H14O3/c1-8(2)4-6(5-11-8)3-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Synthesis and Derivatives
Synthesis Routes : An efficient synthetic method for related compounds like 2-(1,2-dithiolan-3-yl)acetic acid has been established, demonstrating the potential for creating derivatives of 2-(2,5-dimethyloxolan-3-yl)acetic acid as well (Chen & Lawton, 1997).
Development of Organometallic Compounds : Research includes creating dimeric bis[dicarboxylatotetraorganodistannoxanes], indicating the potential for developing complex organometallic compounds using similar structures (Wen et al., 2005).
Chemical Reactions and Complexes
Suzuki-Miyaura Reaction Applications : The compound has been used in reactions to synthesize novel oxolan-2-one derivatives, showcasing its utility in organic synthesis (Ghochikyan et al., 2019).
Formation of Silver Complexes : Research into the conversion of similar structures into silver(I) complexes demonstrates the possibility for this compound to form novel metal complexes with potential applications in chemotherapy (Pellei et al., 2023).
Catalysis and Chemical Transformations
Catalyzed Condensations : The compound has potential applications in catalyzing condensations, such as those of glycerol with other chemicals, indicating its potential in creating novel platform chemicals (Deutsch et al., 2007).
Conformational Studies for Supramolecular Complexes : Studies on hydantoin-5-acetic acid and orotic acid, which share structural similarities, can inform the use of this compound in forming supramolecular complexes (Gerhardt et al., 2012).
Reactions with Amino Acids
- Formation of New Reaction Products : The reactivity of similar compounds with amino acids to form new products, as shown in studies, suggests potential biochemical applications (Pei et al., 2007).
Fluorescent Chemosensors
- Development as Chemosensors : Its derivatives have been used to create fluorescent chemosensors, indicating the potential for this compound in sensing applications (Shylaja et al., 2020).
Selective Esterifications
- Selective Esterification of Alcohols : Its derivatives have shown remarkable effects in the selective esterifications of primary alcohols, pointing towards its application in organic synthesis (Wang et al., 2012).
Safety and Hazards
The safety information available indicates that “2-(2,5-Dimethyloxolan-3-yl)acetic acid” is potentially dangerous. It has hazard statements H315, H318, and H335 , which correspond to causing skin irritation, causing serious eye damage, and may cause respiratory irritation, respectively. Precautionary measures should be taken when handling this compound .
properties
IUPAC Name |
2-(2,5-dimethyloxolan-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5-3-7(4-8(9)10)6(2)11-5/h5-7H,3-4H2,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZSGCWRJBXJKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(O1)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2406233.png)
![1-(4-Bromophenyl)-3-({4-[(4-{[3-(4-bromophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2406234.png)

![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2406239.png)



![(2-{[(2-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-4-yl)methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2406248.png)




![(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2406255.png)
![2-(2-furyl)-N-[3-(4-morpholinyl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine](/img/structure/B2406256.png)